![molecular formula C13H14N2O4 B2504229 methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate CAS No. 524051-59-0](/img/structure/B2504229.png)
methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential pharmacological properties, including antiproliferative, antibacterial, and fungicidal activities . The methoxy group and the acetate moiety in the compound suggest that it may have interesting interactions with biological targets.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions starting from various precursors. For instance, indenopyrazoles can be synthesized from indanones and phenyl isothiocyanates , while other pyrazole derivatives may be synthesized using a one-pot method involving ammonium acetate catalysis . The synthesis of the specific compound is not detailed in the provided papers, but it is likely to involve similar strategies, such as cyclization reactions and the use of catalysts to improve yields.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted at various positions to yield different compounds. The spatial arrangement of the substituents can significantly affect the compound's biological activity. For example, the oxadiazole ring forms a small dihedral angle with the plane of the benzene ring in some related compounds, which may influence their binding to biological targets .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For instance, methyl (5-oxopyrazol-3-yl)acetate can react with methylthiocyanate to form a heterocyclic N,S-ketene acetal, which is a useful synthon for constructing more complex molecules . Similarly, other pyrazole derivatives can be synthesized by condensation reactions involving malonic acid hydrazides and acetyl acetones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and acetate groups can affect the compound's polarity and hydrogen bonding capacity, which in turn can influence its solubility and interaction with biological molecules. The crystal structure analysis of related compounds provides insights into their solid-state properties and potential intermolecular interactions .
科学的研究の応用
Synthesis and Properties : A study by Scrowston and Shaw (1976) focuses on the synthesis of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related compounds. The paper details various chemical reactions and properties, including the reaction of these compounds with hydrazine and phenylhydrazine, which is relevant to the synthesis of pyrazolone compounds similar to "methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate" (Scrowston & Shaw, 1976).
Fungicidal Activity : Liu et al. (2014) synthesized novel compounds by reacting 1-aryl-1H-pyrazol-3-ols with a methyl compound, showing moderate fungicidal activity against Rhizoctonia solani (Liu et al., 2014). Another study by Lv et al. (2015) elaborates on the synthesis of oxime ether derivatives containing 1-aryl-3-oxypyrazoles, showing good fungicidal activities against Rhizoctonia solani, with specific compounds displaying greater activity than control compounds (Lv et al., 2015).
Synthesis and Molecular Structure Analysis : Şahin et al. (2011) synthesized two compounds related to "this compound" and analyzed their crystal and molecular structures through X-ray diffraction and density functional theory studies (Şahin et al., 2011).
Toxicity and Antioxidant Activity : A study by Jasril et al. (2019) involved the synthesis of pyrazoline analogues, including those with a 4-methoxyphenyl group. They conducted toxicity analysis and antioxidant activity assays, demonstrating the biological activity potential of these compounds (Jasril et al., 2019).
Antimicrobial Activity : Kumar et al. (2012) synthesized a series of pyrazole derivatives and tested them for antimicrobial activity, finding that most of them showed activity comparable with standard drugs (Kumar et al., 2012).
Anticancer Activity : Ratković et al. (2016) prepared a series of pyrazoles starting from dehydrozingerone and tested their in vitro cytotoxic activity against cancer cell lines, showing significant anticancer activity (Ratković et al., 2016).
Corrosion Inhibition : Yadav et al. (2015) investigated the use of pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, finding significant inhibition efficiency (Yadav et al., 2015).
作用機序
Target of Action
The primary targets of “methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate” are currently unknown. This compound belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . These compounds have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .
Mode of Action
Based on its structural similarity to other phenylpyrazoles, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby modulating their function .
Biochemical Pathways
Phenylpyrazoles have been found to interact with a variety of biological pathways, including those involved in inflammation, cancer, and neurological disorders . The downstream effects of these interactions can vary widely depending on the specific targets and the cellular context .
Pharmacokinetics
Its molecular weight (18020 g/mol) and LogP value (188) suggest that it may have good bioavailability . The compound’s stability and solubility could also influence its pharmacokinetic properties .
Result of Action
Phenylpyrazoles have been found to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects are likely the result of the compound’s interactions with its targets and the subsequent modulation of biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity could be affected by factors such as temperature, pH, and the presence of other molecules . Additionally, the compound’s efficacy could be influenced by the physiological and pathological state of the organism, including factors such as age, sex, diet, and disease state .
特性
IUPAC Name |
methyl 2-[1-(4-methoxyphenyl)-5-oxo-4H-pyrazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-18-11-5-3-10(4-6-11)15-12(16)7-9(14-15)8-13(17)19-2/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUZAPHIURLGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=N2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)
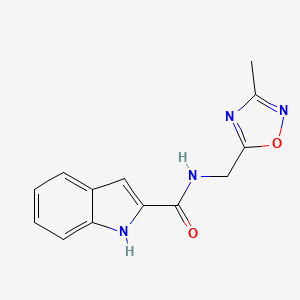
![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)
![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)
![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)
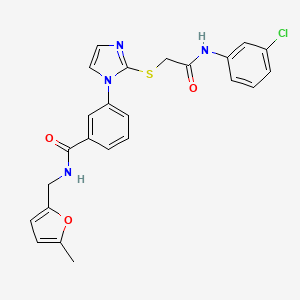
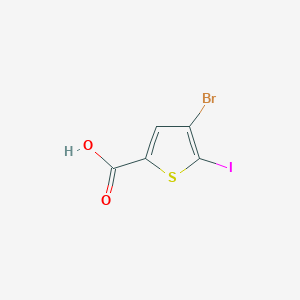
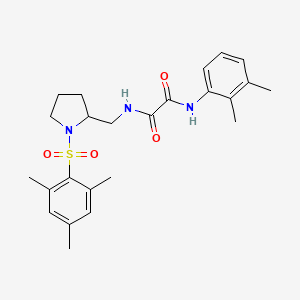
![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)
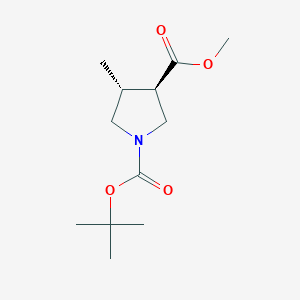
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)
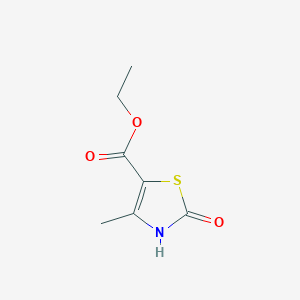
![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)